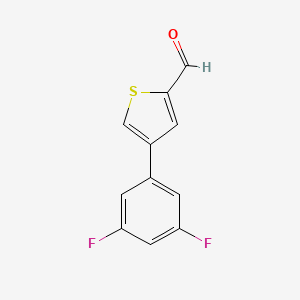
4-(3,5-Difluorophenyl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Difluorophenyl)thiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a difluorophenyl group attached to the thiophene ring, along with an aldehyde functional group at the second position of the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Difluorophenyl)thiophene-2-carbaldehyde typically involves the following steps:
Halogenation: Introduction of halogen atoms into the thiophene ring, often using reagents such as N-iodosuccinimide or bromine.
Formylation: Introduction of the aldehyde group into the thiophene ring, which can be achieved through Vilsmeier-Haack reaction using DMF and POCl3.
Coupling Reaction: The difluorophenyl group can be introduced via Suzuki-Miyaura coupling, using a boronic acid derivative of the difluorophenyl group and a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3,5-Difluorophenyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions on the thiophene ring, facilitated by the electron-withdrawing effects of the difluorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-iodosuccinimide or bromine in acetic acid.
Major Products:
Oxidation: 4-(3,5-Difluorophenyl)thiophene-2-carboxylic acid.
Reduction: 4-(3,5-Difluorophenyl)thiophene-2-methanol.
Substitution: Various halogenated derivatives of the thiophene ring.
Applications De Recherche Scientifique
4-(3,5-Difluorophenyl)thiophene-2-carbaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(3,5-Difluorophenyl)thiophene-2-carbaldehyde depends on its application:
Organic Electronics: The compound’s electronic properties are influenced by the conjugation between the thiophene ring and the difluorophenyl group, which affects charge transport and light emission.
Pharmaceuticals: The aldehyde group can form covalent bonds with biological targets, potentially inhibiting enzymes or modulating receptor activity. The difluorophenyl group may enhance binding affinity and selectivity through hydrophobic interactions and halogen bonding.
Comparaison Avec Des Composés Similaires
4-(3,4-Difluorophenyl)thiophene-2-carbaldehyde: Similar structure but with different fluorine substitution pattern, which may affect its electronic properties and reactivity.
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Contains a diphenylamino group instead of difluorophenyl, leading to different electronic and optical properties.
Uniqueness: 4-(3,5-Difluorophenyl)thiophene-2-carbaldehyde is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its electronic properties and reactivity compared to other thiophene derivatives .
Propriétés
Numéro CAS |
832150-78-4 |
|---|---|
Formule moléculaire |
C11H6F2OS |
Poids moléculaire |
224.23 g/mol |
Nom IUPAC |
4-(3,5-difluorophenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H6F2OS/c12-9-1-7(2-10(13)4-9)8-3-11(5-14)15-6-8/h1-6H |
Clé InChI |
YUIKDZLETRRAKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)F)C2=CSC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane](/img/structure/B14211872.png)
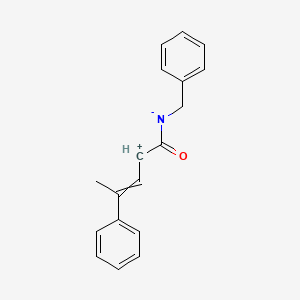

![1-(2,4-Dimethoxyphenyl)-2-{[(4-methoxyphenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B14211890.png)
![9H-Carbazole, 3-chloro-9-[(2-propenyloxy)methyl]-](/img/structure/B14211897.png)

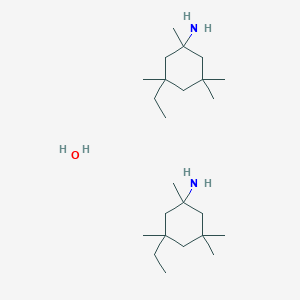
![1,3-Isobenzofurandione, 5-[[4-(hydroxymethyl)phenyl]ethynyl]-](/img/structure/B14211909.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-hydroxyacetamide](/img/structure/B14211912.png)
![3-(4-Methoxyphenyl)-2-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14211917.png)
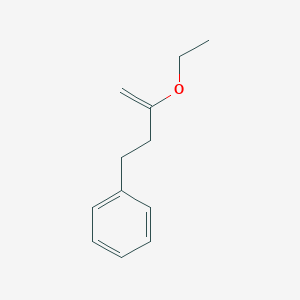
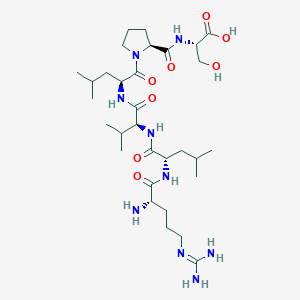
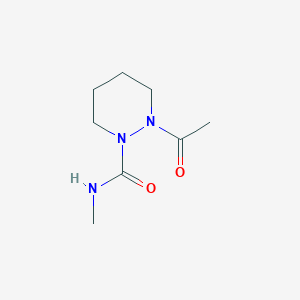
![Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14211936.png)
